molecular formula C18H23ClN2O2 B14660926 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl CAS No. 39488-10-3

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl

Cat. No.: B14660926
CAS No.: 39488-10-3
M. Wt: 334.8 g/mol
InChI Key: RFSQNANKQXTFHG-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with a unique structure that includes a piperidine ring and a methano-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multiple steps. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the piperidinyl-butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: A closely related compound without the hydrochloride salt.

    4,7-Methano-1H-isoindole-1,3-dione derivatives: Other derivatives with different substituents on the isoindole core.

Uniqueness

The presence of the piperidinyl-butynyl side chain and the methano-isoindole core makes 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl unique. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

39488-10-3

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

4-(4-piperidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-15-13-6-7-14(12-13)16(15)18(22)20(17)11-5-4-10-19-8-2-1-3-9-19;/h6-7,13-16H,1-3,8-12H2;1H

InChI Key

RFSQNANKQXTFHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl

Origin of Product

United States

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